Diammonium magnesium bis(sulphate)
Description
Diammonium magnesium bis(sulphate), with the chemical formula (NH₄)₂Mg(SO₄)₂·6H₂O (commonly referred to as magnesium ammonium sulfate hexahydrate), is a double sulfate salt comprising ammonium, magnesium, and sulfate ions. Its CAS registry number is 14727-95-8 . The compound crystallizes in a hydrated form, typically with six water molecules (n = 6), and is notable for its role in materials science and industrial applications, particularly as a flame-retardant component in fire-protecting agents .
Properties
CAS No. |
14727-95-8 |
|---|---|
Molecular Formula |
H8MgN2O8S2 |
Molecular Weight |
138.41 g/mol |
IUPAC Name |
azanium;magnesium;sulfate |
InChI |
InChI=1S/Mg.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+2;;/p-1 |
InChI Key |
PWSPYJYNHXXPRD-UHFFFAOYSA-M |
SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[Mg+2] |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Diammonium magnesium bis(sulphate) belongs to a family of double sulfate salts with the general formula (NH₄)₂M(SO₄)₂·nH₂O , where M represents a divalent metal (e.g., Mg²⁺, Co²⁺, Ni²⁺, Fe²⁺). Key structural distinctions arise from the metal center and hydration state:
Key Observations :
- The Mg²⁺ variant exhibits a hexagonal crystal system, whereas Co²⁺ and Ni²⁺ analogs adopt monoclinic and orthorhombic systems, respectively .
- Electron paramagnetic resonance (EPR) studies on Cu²⁺-doped (NH₄)₂Mg(SO₄)₂·6H₂O reveal octahedral coordination with distinct zero-field splitting parameters, differing from Co²⁺ or Fe²⁺ analogs due to varying metal-ligand interactions .
Thermal and Physical Properties
Thermal stability and physical properties vary significantly across the (NH₄)₂M(SO₄)₂·nH₂O series:
Key Observations :
- Mg²⁺ and Co²⁺ variants decompose near 120°C, primarily losing water molecules, while Ni²⁺ and Fe²⁺ salts decompose at higher temperatures due to stronger metal-sulfate bonding .
- The phosphate analog, (NH₄)₂Mg(HPO₄)₂·4H₂O (Form I), exhibits lower thermal stability (decomposes at ~100°C) compared to sulfate salts, attributed to weaker P–O bonds .
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